4(3H)-Quinazolinone, 2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)-
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Overview
Description
4(3H)-Quinazolinone, 2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)-: is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a 4-methoxyphenylmethoxy group and a 2-thiazolyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Methoxyphenylmethoxy Group: This step often involves the reaction of the quinazolinone intermediate with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Attachment of the 2-Thiazolyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the quinazolinone core, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the quinazolinone core may produce dihydroquinazolinones.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 4(3H)-Quinazolinone, 2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its structural features suggest it could inhibit specific enzymes or receptors involved in disease pathways, making it a potential candidate for drug discovery.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The thiazole ring may enhance binding affinity through additional interactions with the target protein.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound without the additional substituents.
2-Phenyl-4(3H)-quinazolinone: A similar compound with a phenyl group instead of the 4-methoxyphenylmethoxy group.
3-(2-Thiazolyl)-4(3H)-quinazolinone: A compound with only the thiazolyl group attached.
Uniqueness
What sets 4(3H)-Quinazolinone, 2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- apart is the combination of the 4-methoxyphenylmethoxy and 2-thiazolyl groups. This unique substitution pattern may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
CAS No. |
85178-71-8 |
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Molecular Formula |
C19H15N3O3S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]-3-(1,3-thiazol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C19H15N3O3S/c1-24-14-8-6-13(7-9-14)12-25-18-21-16-5-3-2-4-15(16)17(23)22(18)19-20-10-11-26-19/h2-11H,12H2,1H3 |
InChI Key |
XGWUMMUPRCQOIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC3=CC=CC=C3C(=O)N2C4=NC=CS4 |
Origin of Product |
United States |
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